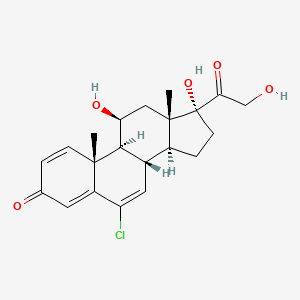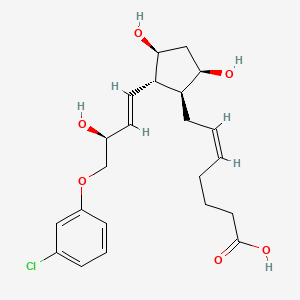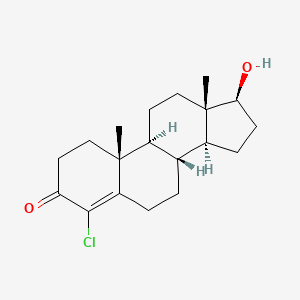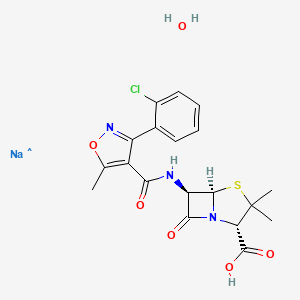
Cytidine 5'-triphosphate Disodium Dihydrate
Vue d'ensemble
Description
Cytidine-5’-triphosphate disodium salt dihydrate (CTP) is an antiviral drug that inhibits the synthesis of DNA, RNA, and protein . It is a synthetic nucleoside analog that has been modified to enhance its antiviral activity . It acts as a substrate for RNA synthesis . CTP also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .
Synthesis Analysis
In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . This is the rate-limiting step in PC synthesis and, as a pivotal step in cell proliferation, can be important in cancer . CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid .Molecular Structure Analysis
The molecular formula of CTP is C9H16N3Na2O14P3 . It has a molecular weight of 527.12 g/mol . The InChI key for CTP is NFQMDTRPCFJJND-WFIJOQBCSA-L .Chemical Reactions Analysis
CTP prevents the action of aspartate carbamoyltransferase . This enzyme participates in pyrimidine biosynthesis . Like adenosine triphosphate (ATP), CTP serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .Physical And Chemical Properties Analysis
CTP is a white crystalline powder . It is used in the radiolabeling of DNA restriction endonuclease fragments . It is recommended to store it at -20°C .Applications De Recherche Scientifique
Agoniste du Récepteur Purinergique P2X
Le Cytidine 5'-triphosphate Disodium Dihydrate agit comme un agoniste des canaux ioniques dépendants des ligands perméables aux cations (récepteur purinergique P2X) . Cela signifie qu'il peut se lier à ces récepteurs et les activer, ce qui peut avoir divers effets en fonction du récepteur spécifique et du type cellulaire impliqué.
Intermédiaire Organique
Ce composé est utilisé comme intermédiaire organique . Les intermédiaires organiques sont des composés utilisés dans la production d'autres composés organiques. Ils sont souvent utilisés dans des réactions chimiques complexes et peuvent contribuer à augmenter l'efficacité de ces réactions.
Intermédiaire Pharmaceutique
Le this compound est également utilisé comme intermédiaire pharmaceutique . Les intermédiaires pharmaceutiques sont des composés utilisés dans la production de médicaments pharmaceutiques. Ils constituent une partie essentielle du processus de fabrication des médicaments.
Additif Alimentaire
Ce composé est utilisé comme additif alimentaire . Les additifs alimentaires sont des substances ajoutées aux aliments pour préserver la saveur ou améliorer le goût et l'apparence. Ils peuvent également être utilisés pour améliorer la valeur nutritionnelle des aliments.
Agent Aromatisant
Le this compound est utilisé comme agent aromatisant . Les agents aromatisants sont utilisés pour ajouter ou améliorer la saveur de divers aliments et boissons.
Transcription In Vitro
Le this compound est utilisé dans la transcription in vitro . La transcription in vitro est une technique utilisée pour synthétiser des molécules d'ARN à partir d'un modèle d'ADN dans un tube à essai, ou « in vitro ». Cette technique est souvent utilisée en recherche pour étudier l'expression des gènes.
Amplification de l'ARN
Ce composé est utilisé dans l'amplification de l'ARN . L'amplification de l'ARN est une technique utilisée pour augmenter la quantité d'ARN dans un échantillon. Cela peut être utile en recherche lors de l'étude de petites quantités d'ARN.
Synthèse de l'ARNsi et de l'ARN antisens
Le this compound est utilisé dans la synthèse de l'ARNsi et de l'ARN antisens . L'ARNsi (petit ARN interférant) et l'ARN antisens sont des types de molécules d'ARN qui peuvent être utilisés pour réguler l'expression des gènes. Ils sont souvent utilisés en recherche et ont des applications thérapeutiques potentielles.
Mécanisme D'action
Target of Action
CTP Disodium Dihydrate, also known as Cytidine-5’-triphosphate disodium salt dihydrate, primarily targets the aspartate carbamoyltransferase enzyme . This enzyme plays a crucial role in pyrimidine biosynthesis . Additionally, CTP Disodium Dihydrate acts as an agonist of the P2X4 purinergic receptor .
Mode of Action
CTP Disodium Dihydrate interacts with its targets by preventing the action of aspartate carbamoyltransferase . This interaction results in changes in the pyrimidine biosynthesis pathway . Like adenosine triphosphate (ATP), CTP Disodium Dihydrate serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
Biochemical Pathways
The primary biochemical pathway affected by CTP Disodium Dihydrate is the pyrimidine biosynthesis pathway . By preventing the action of aspartate carbamoyltransferase, CTP Disodium Dihydrate alters the production of pyrimidines . Additionally, it plays a role in the glycerophospholipid biosynthesis and protein glycosylation pathways .
Result of Action
The molecular and cellular effects of CTP Disodium Dihydrate’s action are primarily related to its role in pyrimidine biosynthesis , glycerophospholipid biosynthesis , and protein glycosylation . By acting as a coenzyme in these processes, CTP Disodium Dihydrate influences the production of pyrimidines, glycerophospholipids, and glycosylated proteins .
Action Environment
The action, efficacy, and stability of CTP Disodium Dihydrate can be influenced by various environmental factors. It’s worth noting that the compound is typically stored at -20°C for stability .
Safety and Hazards
Orientations Futures
CTP is a cation-permeable ligand-gated ion channel (P2X purinergic receptor) agonist . It is also used as an organic intermediate, pharmaceutical intermediate, food additive, and flavoring agent . It has potential applications in the study of silver nanoclusters interaction and fluorescence emission experiments of copper (II)–2,6-bis (2-benzimidazolyl)pyridine complex .
Propriétés
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,8-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSYTSUGTLJHPS-ODQFIEKDSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N3Na2O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81012-87-5 | |
| Record name | Cytidine-5'-Triphosphate disodium salt dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















